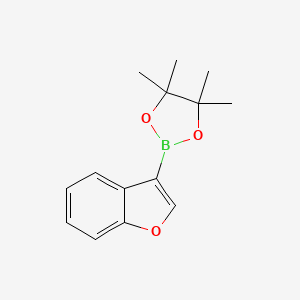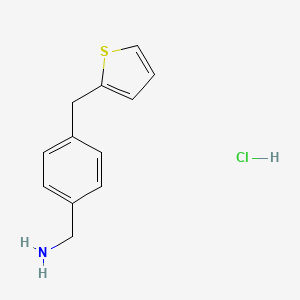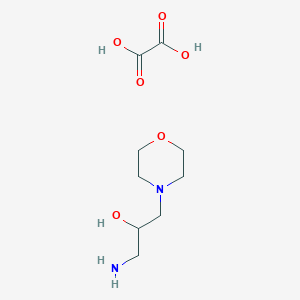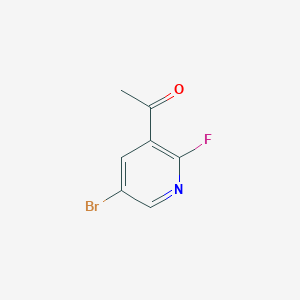
1-(5-Bromo-2-fluoropyridin-3-yl)ethanone
Übersicht
Beschreibung
“1-(5-Bromo-2-fluoropyridin-3-yl)ethanone” is a chemical compound with the empirical formula C7H5BrFNO . It has a molecular weight of 218.02 . The compound is typically in solid form .
Molecular Structure Analysis
The SMILES string for “1-(5-Bromo-2-fluoropyridin-3-yl)ethanone” is CC(=O)c1ncc(Br)cc1F . The InChI code is 1S/C7H5BrFNO/c1-4(11)7-6(9)2-5(8)3-10-7/h2-3H,1H3 .
Physical And Chemical Properties Analysis
“1-(5-Bromo-2-fluoropyridin-3-yl)ethanone” is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere .
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activities
1-(6-Bromo-3-methyl-1,3-thiazolo[3,2-a]benzimidazol-2-yl)ethanone (2) was prepared by bromination at ambient temperature, leading to the synthesis of compounds with significant immunosuppressive and immunostimulatory activities. These compounds, including 2, 5, and 7a, displayed potent inhibitory effects on NO generation stimulated by LPS and exhibited cytotoxicity against various cancer cell lines (Abdel‐Aziz et al., 2011).
Cytotoxic Effects on Cancer Cells
A study on 1-aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone oxime ether derivatives, designed and synthesized to investigate their cytotoxic effects, found that these compounds were effective against various cancer cell lines. One compound, in particular, was more effective than the reference drug 5-FU in inhibiting the C6 cancer cell line and did not affect healthy cells (Alagöz et al., 2021).
Role in Antifungal Agent Synthesis
In the synthesis of the antifungal agent voriconazole, the relative stereochemistry is set in the addition of a 4-(1-metalloethyl)-5-fluoropyrimidine derivative to 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)-1-ethanone. This process examined diastereocontrol and established the absolute stereochemistry of voriconazole (Butters et al., 2001).
Versatile Synthesis Applications
5-bromo-2-fluoro-3-pyridylboronic acid (3) was prepared by ortho-lithiation of 5-bromo-2-fluoropyridine (1), followed by reaction with trimethylborate. This process led to the synthesis of various 3,5-disubstituted 2-fluoropyridines and 2-pyridones, demonstrating the versatility of these compounds in synthetic chemistry (Sutherland & Gallagher, 2003).
Chemoselective Amination
The chemoselective functionalization of 5-bromo-2-chloro-3-fluoropyridine (1c) was achieved through catalytic amination conditions. This process afforded exclusive bromide substitution for both secondary amines and primary anilines, demonstrating the compound's utility in selective chemical reactions (Stroup et al., 2007).
Safety and Hazards
Eigenschaften
IUPAC Name |
1-(5-bromo-2-fluoropyridin-3-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrFNO/c1-4(11)6-2-5(8)3-10-7(6)9/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTEVXGZFBVJCAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(N=CC(=C1)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30653947 | |
| Record name | 1-(5-Bromo-2-fluoropyridin-3-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30653947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1111637-74-1 | |
| Record name | 1-(5-Bromo-2-fluoropyridin-3-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30653947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

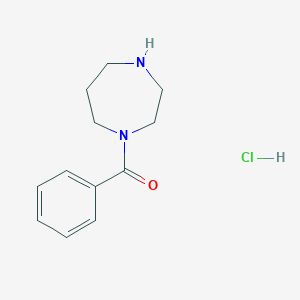
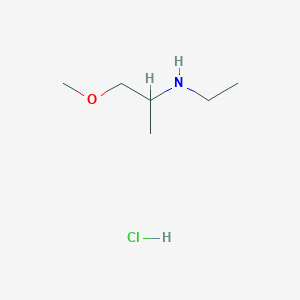

![2-(ethylamino)-N-[4-(morpholin-4-yl)phenyl]acetamide hydrochloride](/img/structure/B1518733.png)
![6-(tert-Butoxycarbonyl)-6-azaspiro[2.5]octane-1-carboxylic acid](/img/structure/B1518734.png)

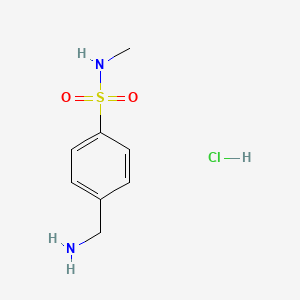
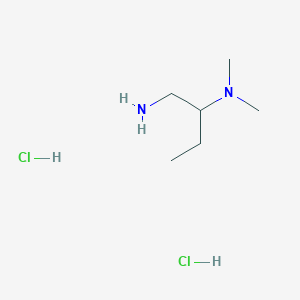
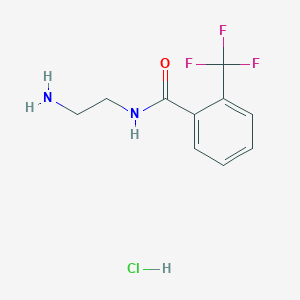

![Methyl[2-phenyl-2-(propan-2-yloxy)ethyl]amine hydrochloride](/img/structure/B1518745.png)
